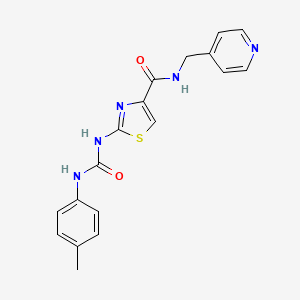
N-(pyridin-4-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyridin-4-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17N5O2S and its molecular weight is 367.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(pyridin-4-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is a compound of interest in medicinal chemistry, particularly due to its structural features that suggest potential biological activity. With a molecular formula of C18H17N5O2S and a molecular weight of 367.43 g/mol, this compound integrates elements such as a pyridine ring, a thiazole structure, and a urea moiety, which are commonly associated with various pharmacological effects.
Biological Activity
The biological activity of this compound has been explored in several studies, indicating its potential as an antimicrobial and anti-inflammatory agent. The compound's mechanism of action is likely linked to its ability to interact with specific biological targets, including enzymes and receptors.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and urea functionalities have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range around 250 µg/mL, demonstrating moderate efficacy .
Anti-inflammatory Properties
In addition to antimicrobial activity, this compound may possess anti-inflammatory effects. Studies on related thiazole derivatives have reported inhibition of pro-inflammatory cytokines such as IL-17 and TNFα, with IC50 values ranging from 0.1 to 1 µM. This suggests that this compound could modulate inflammatory responses effectively .
The proposed mechanism of action for this compound involves the formation of hydrogen bonds and π-π interactions due to its aromatic rings and urea moiety. These interactions facilitate binding to target proteins or enzymes, potentially inhibiting their activity or altering their function.
Case Studies
Several studies have investigated the biological effects of thiazole derivatives:
- Antibacterial Study : A series of thiazole derivatives were synthesized and tested against various bacterial strains. The results indicated that certain modifications in the structure enhanced antibacterial activity significantly. For example, compounds with additional methyl groups showed improved MIC values compared to their counterparts without these modifications .
- Inflammatory Response Modulation : In vivo studies demonstrated that thiazole-based compounds could reduce inflammation in mouse models by decreasing levels of inflammatory markers. One study noted a significant reduction in TNFα production following administration of thiazole derivatives .
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
2-[(4-methylphenyl)carbamoylamino]-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S/c1-12-2-4-14(5-3-12)21-17(25)23-18-22-15(11-26-18)16(24)20-10-13-6-8-19-9-7-13/h2-9,11H,10H2,1H3,(H,20,24)(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJAILOIBHTYMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














